molecular formula C17H16N2O B2607072 N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-19-7

N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No.: B2607072
CAS No.: 852136-19-7
M. Wt: 264.328
InChI Key: SOTXUOUUTXWAIS-UHFFFAOYSA-N
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Description

“N-((2-methyl-1H-indol-5-yl)methyl)benzamide” is a compound that contains an indole nucleus . Indole derivatives are known for their diverse biological activities and are often used in the development of new therapeutic agents .


Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol . This procedure is rapid, operationally straightforward, and generally high yielding .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The compound has a molecular formula of C16H14N2O and an average mass of 250.295 Da .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

DNA Interaction and Drug Design

Compounds with indole moieties, similar to N-((2-methyl-1H-indol-5-yl)methyl)benzamide, have been studied for their interaction with DNA. For instance, the synthetic dye Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, highlights the relevance of benzimidazole groups in drug design and DNA sequence recognition. Such compounds provide a starting point for rational drug design, serving as models to investigate DNA-binding mechanisms, which could be relevant for the design of new therapeutics based on this compound (Issar & Kakkar, 2013).

Synthesis and Chemical Biology

Research on indole synthesis techniques underscores the importance of such compounds in organic chemistry and pharmacology. Indole alkaloids, encompassing a broad range of bioactive molecules, inspire new methods for indole synthesis. The diverse synthetic routes and classifications for preparing indoles suggest the potential for developing novel synthetic pathways or discovering new biological activities for compounds like this compound (Taber & Tirunahari, 2011).

Pharmacological Activities

The exploration of benzamide derivatives in pharmacology reveals various therapeutic potentials, such as antimicrobial, antifungal, and anticancer activities. For example, methyl-2-formyl benzoate, a bioactive precursor in the synthesis of compounds with diverse pharmacological activities, emphasizes the importance of benzamide structures in medicinal chemistry. This suggests that this compound could be investigated for similar bioactivities, providing a significant structure for the discovery of new bioactive molecules (Farooq & Ngaini, 2019).

Supramolecular Chemistry

Compounds featuring benzene-1,3,5-tricarboxamide motifs, akin to the structural aspects of this compound, have shown considerable importance in supramolecular chemistry. Their ability to self-assemble into nanometer-sized structures due to hydrogen bonding and their applications in nanotechnology and biomedical fields hint at the potential research applications of this compound in developing new materials or therapeutic agents (Cantekin, de Greef, & Palmans, 2012).

Future Directions

Indole derivatives, including “N-((2-methyl-1H-indol-5-yl)methyl)benzamide”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a bioactive aromatic compound containing the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

It is known that indole derivatives interact excellently with receptors , suggesting that N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, such as N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may have diverse molecular and cellular effects.

Biochemical Analysis

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that N-[(2-methyl-1H-indol-5-yl)methyl]benzamide could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-9-15-10-13(7-8-16(15)19-12)11-18-17(20)14-5-3-2-4-6-14/h2-10,19H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTXUOUUTXWAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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